molecular formula C17H12N5Na3O9S2 B13772747 Trisodium 1-(5-amino-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate CAS No. 93857-66-0

Trisodium 1-(5-amino-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate

Cat. No.: B13772747
CAS No.: 93857-66-0
M. Wt: 563.4 g/mol
InChI Key: OPQXHWKJVBHGMN-UHFFFAOYSA-K
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Description

Trisodium 1-(5-amino-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate is a complex organic compound. It is characterized by its azo group, which is a functional group consisting of a nitrogen-nitrogen double bond, and its sulfonate groups, which are salts or esters of sulfonic acid. This compound is often used in various industrial applications, including dyes and pigments, due to its vibrant color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 1-(5-amino-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate typically involves multiple steps:

    Formation of the Azo Compound: This step involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The reaction conditions often require acidic conditions and a temperature range of 0-5°C.

    Final Assembly: The final step involves the combination of the intermediate compounds under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized for maximum yield and purity, often involving precise control of temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and azo groups.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The sulfonate groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

    Substitution Reagents: Various nucleophiles depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields aromatic amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a dye intermediate and as a reagent in various organic synthesis reactions.

Biology

In biological research, it can be used as a staining agent due to its vibrant color properties.

Medicine

While not commonly used directly in medicine, derivatives of this compound may have applications in drug development and diagnostics.

Industry

Industrially, it is primarily used in the production of dyes and pigments for textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo and sulfonate groups. The azo group can participate in electron transfer reactions, while the sulfonate groups enhance the solubility of the compound in water. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Trisodium 1-(4-sulphonatophenylazo)-2-naphthol-3,6-disulphonate: Another azo compound with similar dye properties.

    Trisodium 1-(2-sulphonatophenylazo)-2-naphthol-3,6-disulphonate: Similar structure but different substitution pattern.

Uniqueness

The uniqueness of Trisodium 1-(5-amino-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate lies in its specific substitution pattern and the presence of both amino and sulfonate groups, which confer unique chemical and physical properties.

Properties

CAS No.

93857-66-0

Molecular Formula

C17H12N5Na3O9S2

Molecular Weight

563.4 g/mol

IUPAC Name

trisodium;1-(5-amino-2-methyl-3-sulfonatophenyl)-5-oxo-4-[(2-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C17H15N5O9S2.3Na/c1-8-11(6-9(18)7-13(8)33(29,30)31)22-16(23)14(15(21-22)17(24)25)20-19-10-4-2-3-5-12(10)32(26,27)28;;;/h2-7,14H,18H2,1H3,(H,24,25)(H,26,27,28)(H,29,30,31);;;/q;3*+1/p-3

InChI Key

OPQXHWKJVBHGMN-UHFFFAOYSA-K

Canonical SMILES

CC1=C(C=C(C=C1S(=O)(=O)[O-])N)N2C(=O)C(C(=N2)C(=O)[O-])N=NC3=CC=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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